Danegaptide Hydrochloride is a small modified dipeptide with the chemical identifier 943134-39-2. It functions as a selective second-generation gap junction modifier, primarily targeting connexin43 proteins. This compound has garnered attention for its potential therapeutic applications in various medical fields, particularly in cardiology, neurology, and nephrology. Research indicates that Danegaptide may help prevent postoperative atrial fibrillation and chronic atrial fibrillation, showing promising results in large animal models .
Danegaptide is classified as a gap junction intercellular communication modulator. It was developed by Zealand Pharma A/S and is recognized for its oral bioavailability, which enhances its applicability in clinical settings. The compound is derived from a class of peptides that modify the function of gap junctions, specifically enhancing the conductance of connexin43 proteins .
The synthesis of Danegaptide involves creating a dipeptide structure, although specific synthetic routes are not extensively documented in public literature. The general approach to synthesizing dipeptides typically includes:
Key reagents may include coupling agents such as N,N'-dicyclohexylcarbodiimide to facilitate the formation of peptide bonds. The synthesis may also require purification steps such as high-performance liquid chromatography to isolate the desired product .
Danegaptide Hydrochloride's molecular formula is C₁₃H₁₈ClN₄O₃S, with a molecular weight of approximately 334.82 g/mol. The structure features two amino acid residues linked by a peptide bond, and it contains a hydrochloride moiety that enhances its solubility in aqueous solutions. The three-dimensional conformation of Danegaptide is crucial for its interaction with gap junction proteins, particularly influencing its efficacy as a gap junction modifier .
As a dipeptide, Danegaptide can undergo several chemical reactions typical for peptides:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The outcomes of these reactions depend on the specific conditions and reagents employed .
Danegaptide operates primarily as a selective modulator of gap junction intercellular communication by targeting connexin43 proteins. Its mechanism involves:
Research has shown that Danegaptide can significantly reduce the duration and burden of atrial fibrillation in animal models by enhancing electrical conduction through cardiac tissues .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of Danegaptide during synthesis .
Danegaptide has been investigated for various scientific uses:
Danegaptide hydrochloride (C₁₄H₁₈ClN₃O₄; MW 327.76 g/mol; CAS No. 943133-81-1) is a hydrochloride salt of a modified dipeptide featuring a benzamide group and a pyrrolidine-2-carboxylic acid backbone. Its systematic IUPAC name is (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride [1] [3] [4]. The stereochemistry at positions 2 (S-configuration) and 4 (R-configuration) is critical for biological activity, as these chiral centers facilitate optimal binding to connexin proteins [1] [7]. The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) and bioavailability compared to the free base [1] [4].
Table 1: Structural and Physicochemical Properties of Danegaptide Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClN₃O₄ |
Molecular Weight | 327.76 g/mol |
CAS Registry Number | 943133-81-1 |
Stereochemistry | (2S,4R) configuration |
Key Functional Groups | Benzamide, carboxyamide, carboxylic acid |
Solubility (H₂O) | ≥50 mg/mL (152.55 mM) |
Solid Form | White to off-white crystalline powder |
X-ray crystallography confirms that the (2S,4R) conformation stabilizes intramolecular hydrogen bonding between the benzamide carbonyl and the pyrrolidine N-H group, creating a semi-rigid structure essential for gap junction modulation [1].
Danegaptide hydrochloride is pharmacologically classified as a selective gap junction modifier with oral bioavailability. It specifically targets connexin 43 (Cx43)-formed channels, enhancing intercellular communication in cardiac and astrocytic tissues [1] [5] [6]. Unlike non-selective ion channel blockers, it modulates gap junction conductance without inhibiting sodium, potassium, or calcium currents, thereby avoiding proarrhythmic effects common to classical antiarrhythmics [5].
Key Pharmacodynamic Features:
Table 2: Classification of Gap Junction Modifiers
Generation | Example | Chemical Class | Key Advance |
---|---|---|---|
First | Rotigaptide | Hexapeptide | Proof-of-concept for GJ modulation |
Second | Danegaptide | Dipeptide | Oral bioavailability; Cx43 specificity |
In vivo studies confirm danegaptide’s efficacy:
Danegaptide hydrochloride represents a structural and pharmacological evolution from the prototypical gap junction modulator rotigaptide (ZP123). Both compounds share the goal of enhancing gap junction conductance but differ critically in chemical design and pharmacokinetics.
Structural and Functional Comparisons:
Table 3: Danegaptide vs. Rotigaptide: Key Contrasts
Parameter | Danegaptide Hydrochloride | Rotigaptide |
---|---|---|
Chemical Class | Dipeptide analog | Hexapeptide |
Molecular Weight | 327.76 g/mol | 651.7 g/mol |
Oral Bioavailability | High (effective at 250 nM plasma) | Low (requires IV infusion) |
Mitochondrial Action | Modulates SSM Cx43 function | No mitochondrial effect |
BBB Penetration | Yes (stroke applications) | Limited |
Compound Synonyms and Identifiers
Table 4: Alternative Designations for Danegaptide Hydrochloride
Synonym | Source |
---|---|
GAP-134 Hydrochloride | [1] [3] |
ZP 1609 Hydrochloride | [1] [4] |
(2S,4R)-1-(2-Aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride | [5] |
Danegaptide HCl | [4] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7